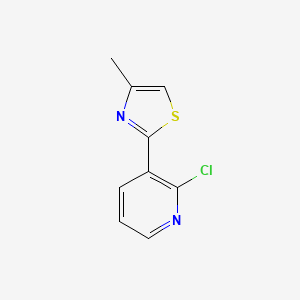
Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Yodo-1-metil-1H-pirrol-2-carboxilato de metilo es un compuesto orgánico heterocíclico que contiene un anillo de pirrol sustituido con un átomo de yodo en la posición 3, un grupo metilo en la posición 1 y un grupo éster carboxilato en la posición 2
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Yodo-1-metil-1H-pirrol-2-carboxilato de metilo generalmente implica la yodación de un derivado de pirrol. Un método común es la reacción del 1-metil-1H-pirrol-2-carboxilato con yodo en presencia de un agente oxidante adecuado, como peróxido de hidrógeno o hipoclorito de sodio, en condiciones suaves. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o acetonitrilo a temperatura ambiente.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar reacciones de yodación similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo utilizando reactores de flujo continuo para garantizar condiciones de reacción consistentes y una mezcla eficiente de reactivos.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Yodo-1-metil-1H-pirrol-2-carboxilato de metilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de yodo puede ser reemplazado por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de oxidación: El anillo de pirrol se puede oxidar para formar pirrol-2,3-dionas u otros derivados oxidados.
Reacciones de reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como hidruro de litio y aluminio.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles, a menudo en presencia de una base como trietilamina, a temperatura ambiente.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo, típicamente en un medio ácido.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, generalmente en solventes anhidros.
Productos principales
Sustitución: Los productos incluyen 3-amino-1-metil-1H-pirrol-2-carboxilato o 3-tio-1-metil-1H-pirrol-2-carboxilato.
Oxidación: Los productos incluyen pirrol-2,3-dionas u otros derivados oxidados.
Reducción: Los productos incluyen 1-metil-1H-pirrol-2-carbinol.
Aplicaciones Científicas De Investigación
El 3-Yodo-1-metil-1H-pirrol-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Química medicinal: Se utiliza en el desarrollo de posibles agentes farmacéuticos, particularmente aquellos dirigidos a afecciones neurológicas e inflamatorias.
Ciencia de materiales: Se explora su posible uso en la síntesis de polímeros conductores y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del 3-Yodo-1-metil-1H-pirrol-2-carboxilato de metilo depende de su aplicación específica. En la química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. El átomo de yodo puede participar en enlaces de halógeno, lo que puede influir en la afinidad de unión y la especificidad del compuesto hacia su objetivo.
Comparación Con Compuestos Similares
Compuestos similares
1-Metilpirrol-2-carboxilato de metilo: Carece del átomo de yodo, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
3-Bromo-1-metil-1H-pirrol-2-carboxilato de metilo: Estructura similar pero con un átomo de bromo en lugar de yodo, lo que puede afectar su reactividad y actividad biológica.
3-Cloro-1-metil-1H-pirrol-2-carboxilato de metilo: Contiene un átomo de cloro, que también influye en sus propiedades químicas y biológicas.
Unicidad
El 3-Yodo-1-metil-1H-pirrol-2-carboxilato de metilo es único debido a la presencia del átomo de yodo, que puede participar en interacciones específicas como los enlaces de halógeno. Esto puede mejorar su reactividad en reacciones de sustitución y potencialmente mejorar su afinidad de unión en sistemas biológicos.
Propiedades
Fórmula molecular |
C7H8INO2 |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
methyl 3-iodo-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C7H8INO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3 |
Clave InChI |
GZSIEMMMDXHNJG-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=C1C(=O)OC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Bromomethyl)-2-(3-chlorophenyl)benzo[d]oxazole](/img/structure/B11786434.png)
![tert-Butyl 1-methyl-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11786441.png)



![4-(Benzo[d][1,3]dioxol-5-yl)-3-(methylsulfonyl)-1H-pyrazole](/img/structure/B11786448.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazin-7-ol hydrochloride](/img/structure/B11786451.png)
![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11786459.png)


![2-(5,6-Dimethoxy-1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B11786474.png)


![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-3-oxopropanoate](/img/structure/B11786497.png)
